3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol

Catalog No.
S6663921
CAS No.
1261898-02-5
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol

CAS Number

1261898-02-5

Product Name

3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol

IUPAC Name

3-(3-cyano-5-hydroxyphenyl)-N-methylbenzamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c1-17-15(19)12-4-2-3-11(7-12)13-5-10(9-16)6-14(18)8-13/h2-8,18H,1H3,(H,17,19)

InChI Key

NUNHVKLETAVYAR-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O

3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol is an organic compound characterized by its unique structure that incorporates a cyano group, a phenolic hydroxyl group, and an N-methylaminocarbonyl substituent on a phenyl ring. This compound exhibits potential applications in various fields, including medicinal chemistry, due to its intriguing chemical properties and biological activities.

  • Oxidation: The phenolic group can be oxidized to form quinones.
  • Reduction: The cyano group can be reduced to yield amines.
  • Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The resulting products from these reactions can vary widely, leading to a range of substituted aromatic compounds and derivatives.

Research indicates that 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol may possess significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, modulating various biochemical pathways .

The synthesis of 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst. Other methods may include various oxidation and reduction techniques to modify functional groups as required.

Synthetic Routes

  • Suzuki–Miyaura Coupling: Involves coupling an aryl halide with an organoboron compound.
  • Oxidative Modifications: Using oxidizing agents to transform functional groups.
  • Reductions: Employing reducing agents to convert cyano groups into amines or other derivatives.

3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol has diverse applications:

  • In Chemistry: Used as a building block for synthesizing more complex molecules.
  • In Biology: Investigated for enzyme interactions and potential therapeutic effects.
  • In Industry: Employed in producing dyes, pigments, and specialty chemicals.

Studies on the interactions of 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol reveal its potential to bind with various biological targets. These interactions are critical in understanding its biological activity and therapeutic potential. For instance, it may inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for further drug development research .

Several compounds share structural similarities with 3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol. Notable comparisons include:

Compound NameKey FeaturesUnique Aspects
3-Cyano-4-hydroxybenzoic acidContains a carboxylic acid groupDifferent functional group affecting reactivity
N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)-2-phenylacetamideIncorporates multiple halogen substitutionsEnhanced lipophilicity and potential bioactivity
4-Amino-2-cyanophenolContains an amino group instead of a carbonylDifferent reactivity profile in biological systems

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

252.089877630 g/mol

Monoisotopic Mass

252.089877630 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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